O1-(Dimethoxytrityl)tetraethylene glycol
O1-(Dimethoxytrityl)tetraethylene glycol
Brand Name:
Vulcanchem
CAS No.:
158041-84-0
VCID:
VC21095565
InChI:
InChI=1S/C29H36O7/c1-31-27-12-8-25(9-13-27)29(24-6-4-3-5-7-24,26-10-14-28(32-2)15-11-26)36-23-22-35-21-20-34-19-18-33-17-16-30/h3-15,30H,16-23H2,1-2H3
SMILES:
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCCOCCOCCOCCO
Molecular Formula:
C29H36O7
Molecular Weight:
496.6 g/mol
O1-(Dimethoxytrityl)tetraethylene glycol
CAS No.: 158041-84-0
Cat. No.: VC21095565
Molecular Formula: C29H36O7
Molecular Weight: 496.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 158041-84-0 |
|---|---|
| Molecular Formula | C29H36O7 |
| Molecular Weight | 496.6 g/mol |
| IUPAC Name | 2-[2-[2-[2-[bis(4-methoxyphenyl)-phenylmethoxy]ethoxy]ethoxy]ethoxy]ethanol |
| Standard InChI | InChI=1S/C29H36O7/c1-31-27-12-8-25(9-13-27)29(24-6-4-3-5-7-24,26-10-14-28(32-2)15-11-26)36-23-22-35-21-20-34-19-18-33-17-16-30/h3-15,30H,16-23H2,1-2H3 |
| Standard InChI Key | URBJWDNLBGXKJQ-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCCOCCOCCOCCO |
| Canonical SMILES | COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCCOCCOCCOCCO |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator